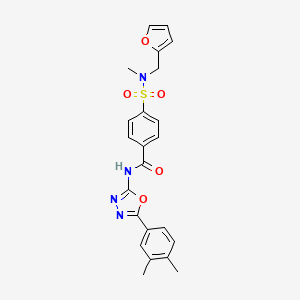

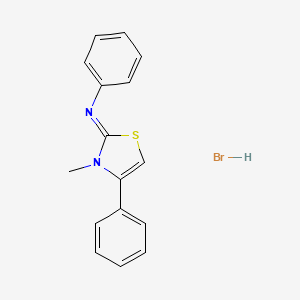

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their syntheses, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide starts with the reaction of various aromatic ketones with aromatic aldehydes, using NaOH as a catalyst to give 1,3-diphenylprop-2-en-1-one. This intermediate is then refluxed with hydroxylamine hydrochloride and potassium hydroxide to afford isoxazoline, which is further condensed with formaldehyde and benzocaine, and finally with sulphanilamide to yield the target compound . Although the synthesis of the specific compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using techniques such as IR spectroscopy, 1H NMR, and elemental analysis . These methods provide detailed information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The presence of the 1,3,4-oxadiazol ring in the compound suggests a heterocyclic core, which is a common feature in many biologically active molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Biological Activity

The biological activity of related compounds has been evaluated, with some showing antimicrobial activity. For example, the synthesized N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides exhibited higher antimicrobial activity compared to reference drugs in preliminary screenings . This suggests that the compound may also possess biological activities worth investigating, particularly in the context of antimicrobial efficacy.

Scientific Research Applications

Anticancer Evaluation

Research has shown the potential of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides in anticancer applications. A series of these compounds were synthesized and tested for their activity against various cancer cell lines including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been studied for their biological activities. These compounds displayed good antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activity (Karanth et al., 2019).

Antiplasmodial Activities

N-acylated furazan-3-amine derivatives have shown activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. These compounds displayed promising antiplasmodial activity, with some showing high effectiveness against both chloroquine-sensitive and multiresistant strains (Hermann et al., 2021).

Polymer Applications

Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized, showing good thermal stability and solubility in certain solvents. These polymers can be used to create thin, flexible films with potential applications in materials science (Sava et al., 2003).

Antitubercular Activities

N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been evaluated for their antitubercular activities against Mycobacterium tuberculosis. Some of these compounds showed significant activity, with promising lead molecules identified for further drug development (Nayak et al., 2016).

properties

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-15-6-7-18(13-16(15)2)22-25-26-23(32-22)24-21(28)17-8-10-20(11-9-17)33(29,30)27(3)14-19-5-4-12-31-19/h4-13H,14H2,1-3H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTCOJIGJUJQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide](/img/structure/B3016102.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)